6-ethoxy-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide
Description
Properties
IUPAC Name |
6-ethoxy-N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O4S/c1-3-26-16-7-4-12(11-20-16)17(23)19-8-9-22-15-10-13(18)5-6-14(15)21(2)27(22,24)25/h4-7,10-11H,3,8-9H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCZKUKFWCSRIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)NCCN2C3=C(C=CC(=C3)F)N(S2(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide typically involves the following steps:
Formation of the Nicotinamide Derivative:
Starting with nicotinic acid, convert it to nicotinoyl chloride using thionyl chloride.
React nicotinoyl chloride with ethanol to yield ethyl nicotinate.
Transform ethyl nicotinate to the corresponding ethyl nicotinamide.
Chemical Reactions Analysis
Types of Reactions:
Oxidation:
The compound can undergo oxidation reactions, particularly at the ethyl group and the methyl substituent on the benzothiadiazole ring.
Reduction:
Reduction reactions may target the nitro groups and convert them to amines.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, dichloromethane.
Major Products Formed:
Oxidation products include carboxylic acids and aldehydes.
Reduction products often result in the formation of primary amines.
Substitution reactions yield derivatives with altered functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 6-ethoxy-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains. For instance:
- Bacillus cereus : Notable sensitivity was observed.
- Gram-positive vs. Gram-negative : The compound tends to be more effective against gram-positive bacteria compared to gram-negative bacteria.
Anticancer Activity
In vitro studies have demonstrated the compound's potential as an anticancer agent:
- Cell Line Studies : The compound has been tested against various cancer cell lines including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). Results indicated varying degrees of cytotoxicity:
| Cancer Type | IC50 (μM) | Effect |
|---|---|---|
| HCT116 | 5.0 | Moderate inhibition |
| MCF7 | 25.0 | Weak inhibition |
| HUH7 | 40.0 | Minimal effect |
These results suggest that while the compound shows promise in targeting certain cancer types, further optimization and testing are necessary to enhance its efficacy.
Case Studies
Several studies have documented the synthesis and biological evaluation of derivatives of this compound:
- Antimicrobial Study : A study published in the Turkish Journal of Chemistry evaluated various derivatives for antimicrobial activity using disc diffusion methods. The results indicated that certain derivatives exhibited strong activity against both bacterial and fungal strains .
- Cytotoxicity Evaluation : Another research article focused on the cytotoxic effects of similar compounds on multiple cancer cell lines, demonstrating significant potential for development into therapeutic agents .
Mechanism of Action
Molecular Targets and Pathways:
The compound interacts with specific enzymes and receptors, modulating their activity.
Engages in covalent and non-covalent interactions with target proteins, affecting cellular signaling pathways.
Pathways Involved:
Inhibition of key enzymes involved in inflammatory processes.
Modulation of pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences in Pharmacological Profiles
- Antimicrobial Activity : Compounds like 6a–j () exhibit broad-spectrum antimicrobial activity, but the target compound’s benzo-thiadiazole dioxide group may reduce susceptibility to enzymatic degradation compared to their benzothiazole sulfonamide counterparts .
- Anticancer Potential: The VEGFR-2 inhibitor 6d () shares a thiadiazole component but lacks the ethoxy and sulfone groups. The target compound’s fluorinated benzo-thiadiazole may enhance target binding via hydrophobic and electronegative interactions .
- Metabolic Stability : The trifluoromethoxy group in EP348550A1 derivatives improves metabolic resistance, but the target compound’s 2,2-dioxidobenzo-thiadiazole moiety offers similar stability with reduced toxicity risks associated with halogenated groups .
Biological Activity
6-ethoxy-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of benzothiadiazole derivatives, which are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 368.38 g/mol. The compound features a thiadiazole moiety linked to a nicotinamide structure, which is hypothesized to contribute to its biological activity through enzyme inhibition mechanisms.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of benzothiadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant antibacterial activity against various pathogens. A study reported minimal inhibitory concentrations (MICs) as low as 0.008 µg/mL against Streptococcus pneumoniae and Staphylococcus epidermidis, indicating robust antibacterial properties .
Anti-inflammatory Activity
Compounds with similar structures have also shown promise in anti-inflammatory applications. Research indicates that benzothiadiazole derivatives can inhibit the production of pro-inflammatory cytokines in vitro. For example, a related derivative was found to significantly reduce interleukin-6 (IL-6) levels in cell cultures exposed to inflammatory stimuli .
Anticancer Activity
The anticancer potential of benzothiadiazole derivatives has been explored in various studies. For instance, certain derivatives exhibited selective cytotoxicity against tumorigenic cell lines while sparing normal cells. In one study, the IC50 values for selected compounds ranged from 28 ng/mL to 290 ng/mL against different cancer cell lines . This selectivity suggests a mechanism that could be exploited for targeted cancer therapies.
Research Findings and Case Studies
| Study | Compound | Target | Activity | IC50/MIC |
|---|---|---|---|---|
| Study 1 | Benzothiadiazole Derivative | S. pneumoniae | Antibacterial | 0.008 µg/mL |
| Study 2 | Related Compound | IL-6 Production | Anti-inflammatory | Significant reduction |
| Study 3 | Benzothiadiazole Derivative | Tumorigenic Cell Lines | Anticancer | 28 - 290 ng/mL |
The proposed mechanism of action for this compound involves the inhibition of specific enzymes that are critical for the survival and proliferation of bacteria and cancer cells. The structural similarity to known enzyme substrates allows this compound to effectively bind to active sites and inhibit enzymatic activity.
Q & A
Q. What synthetic methodologies are commonly employed to construct the benzo[c][1,2,5]thiadiazole core in this compound?
The benzo[c][1,2,5]thiadiazole ring is typically synthesized via cyclization reactions. For example, hydrazonoyl halides can react with alkyl carbothioates under reflux conditions in polar solvents (e.g., acetonitrile or DMF). Cyclization is often catalyzed by iodine and triethylamine, with sulfur elimination observed during the process . Key intermediates, such as substituted hydrazinecarbothioamides, are generated first and subsequently cyclized. Reaction conditions (e.g., 1–3 minutes at reflux) are critical to minimize side reactions and improve yield.
Q. How is the ethoxy group on the nicotinamide moiety introduced, and what purification methods are effective?
The ethoxy group is introduced via nucleophilic substitution or Mitsunobu reactions. For example, 6-hydroxynicotinamide derivatives can react with ethyl iodide in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C. Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Purity is confirmed by HPLC (>95%) and ¹H/¹³C NMR .
Q. What spectroscopic techniques are used to confirm the compound’s structure?
- ¹H/¹³C NMR : Assigns protons and carbons in the thiadiazole, ethoxy, and nicotinamide moieties.
- IR spectroscopy : Identifies sulfone (SO₂) stretches (~1350–1150 cm⁻¹) and amide C=O (~1650 cm⁻¹).
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 438.1).
- X-ray crystallography (if available): Resolves stereochemical details .
Q. What in vitro assays are recommended for initial biological screening?
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
- Anticancer activity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to the compound’s hypothesized mechanism .
Advanced Research Questions
Q. How can reaction yields be optimized during the coupling of the thiadiazole and nicotinamide moieties?
- Catalyst screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling or EDCI/HOBt for amide bond formation.
- Solvent optimization : DMF or THF improves solubility of aromatic intermediates.
- Temperature control : Stepwise heating (40°C → 80°C) reduces decomposition. Yields >70% are achievable with rigorous exclusion of moisture .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay standardization : Use consistent cell lines (e.g., ATCC-certified), pH conditions (critical for sulfone group reactivity ), and positive controls.
- Metabolic stability testing : Evaluate hepatic microsomal degradation to rule out false negatives due to rapid metabolism .
- Structural analogs : Compare activity of derivatives (e.g., varying substituents on the thiadiazole ring) to identify pharmacophores (Table 1).
Table 1 : Comparative Biological Activity of Structural Analogs
Q. How can computational methods predict binding modes with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets.
- MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns.
- QSAR models : Train on datasets of thiadiazole derivatives to correlate substituent effects with activity .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution with lipases.
- Continuous flow reactors : Improve mixing and heat transfer for cyclization steps, reducing racemization .
- In-line analytics : PAT tools (e.g., FTIR probes) monitor reaction progress in real time .
Methodological Notes
- Contradictory data : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic assays).
- Synthetic pitfalls : Avoid prolonged reflux during cyclization to prevent sulfone group degradation .
- Biological assays : Include cytotoxicity controls (e.g., HEK293 cells) to assess selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
